1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
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Description
Synthesis Analysis
The synthesis of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde involves various methods, including condensation reactions or cyclization of appropriate precursors. Researchers have reported several synthetic routes, such as the Dimroth rearrangement of benzylamine derivatives . Further studies may explore alternative strategies for efficient and scalable synthesis.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic addition at the aldehyde carbon, condensation reactions , and cyclizations . Researchers have explored its reactivity in the context of bioconjugation and protein labeling . Further investigations are needed to uncover additional reaction pathways and applications.
Future Directions
: Read the full paper on the synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde : Triazolecarbaldehyde Reagents for One‐Step N‐Terminal Protein Labeling : [1-cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde - American Elements](https://www.americanelements.com/1823421-59-5-1-cyclopentyl-1h-1-2-4
properties
IUPAC Name |
2-cyclopentyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBPKRDFDZMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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